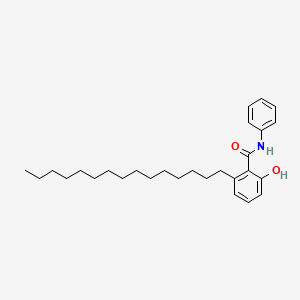
2-Hydroxy-6-pentadecyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-pentadecyl-N-phenylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with a hydroxy group and a long pentadecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide typically involves the reaction of 2-hydroxybenzoic acid with pentadecyl bromide in the presence of a base to form 2-hydroxy-6-pentadecylbenzoic acid. This intermediate is then reacted with aniline under acidic conditions to yield the final product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-pentadecyl-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 2-keto-6-pentadecyl-N-phenylbenzamide.
Reduction: Formation of 2-hydroxy-6-pentadecyl-N-phenylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Hydroxy-6-pentadecyl-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases like Alzheimer’s due to its enzyme inhibition properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-pentadecyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-6-pentadecylbenzoic acid: Similar structure but lacks the N-phenyl group.
2-Hydroxy-N-phenylbenzamide: Similar structure but lacks the pentadecyl chain.
6-Pentadecylsalicylic acid: Another name for 2-Hydroxy-6-pentadecylbenzoic acid.
Uniqueness
2-Hydroxy-6-pentadecyl-N-phenylbenzamide is unique due to its combination of a long hydrophobic pentadecyl chain and a polar hydroxy group, which may confer unique properties in terms of solubility and interaction with biological membranes .
Propriétés
Numéro CAS |
79688-36-1 |
|---|---|
Formule moléculaire |
C28H41NO2 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
2-hydroxy-6-pentadecyl-N-phenylbenzamide |
InChI |
InChI=1S/C28H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-19-24-20-18-23-26(30)27(24)28(31)29-25-21-16-14-17-22-25/h14,16-18,20-23,30H,2-13,15,19H2,1H3,(H,29,31) |
Clé InChI |
LHCSWSWUUPWSCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


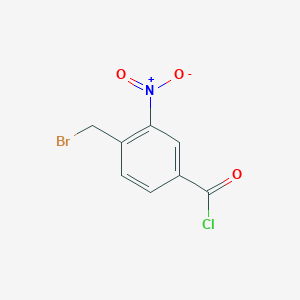

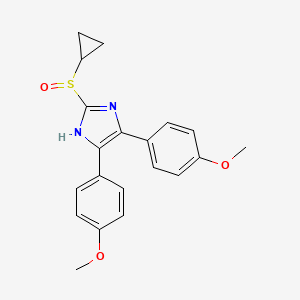
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

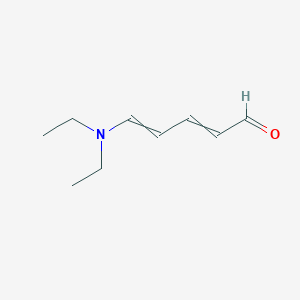
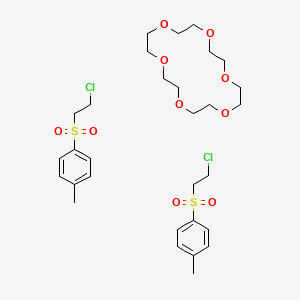
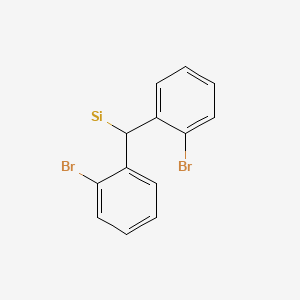

![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
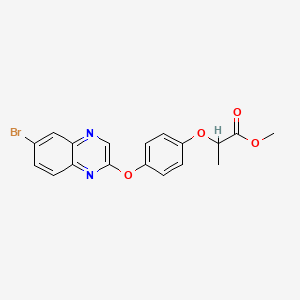


![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
